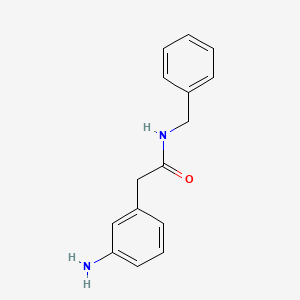
5-Bromoisochromane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromoisochromane-1,3-dione is an organic compound with the molecular formula C9H5BrO3 It is a brominated derivative of isochromane-1,3-dione, characterized by the presence of a bromine atom at the 5th position of the isochromane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoisochromane-1,3-dione typically involves the bromination of isochromane-1,3-dione. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetonitrile. The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Bromoisochromane-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromine atom or the carbonyl groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 5-aminoisochromane-1,3-dione or 5-thioisochromane-1,3-dione can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
5-Bromoisochromane-1,3-dione has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Bromoisochromane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbonyl groups play a crucial role in its binding affinity and reactivity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by altering the enzyme’s conformation .
Comparison with Similar Compounds
Isochromane-1,3-dione: The non-brominated parent compound, which lacks the unique reactivity conferred by the bromine atom.
5-Chloroisochromane-1,3-dione: A chlorinated analogue with similar chemical properties but different reactivity due to the presence of chlorine instead of bromine.
Uniqueness: 5-Bromoisochromane-1,3-dione is unique due to the presence of the bromine atom, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for synthetic chemistry and drug discovery .
Properties
Molecular Formula |
C9H5BrO3 |
|---|---|
Molecular Weight |
241.04 g/mol |
IUPAC Name |
5-bromo-4H-isochromene-1,3-dione |
InChI |
InChI=1S/C9H5BrO3/c10-7-3-1-2-5-6(7)4-8(11)13-9(5)12/h1-3H,4H2 |
InChI Key |
IBQJPLCCKKMQHW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC=C2Br)C(=O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


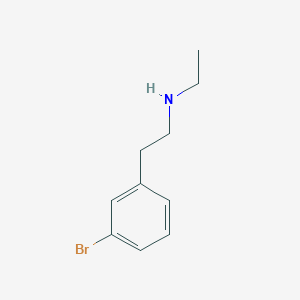
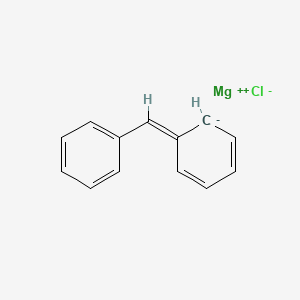
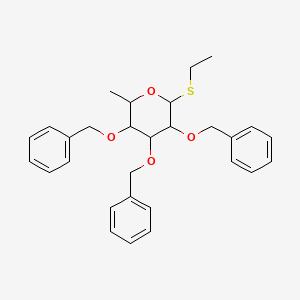
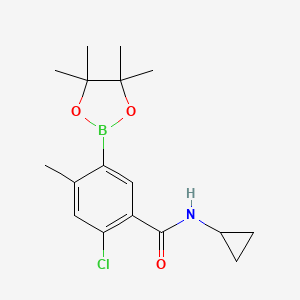
![4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B15094200.png)
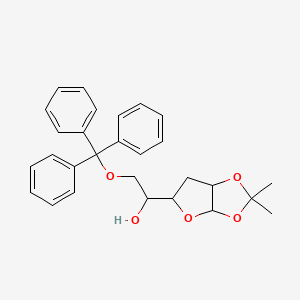

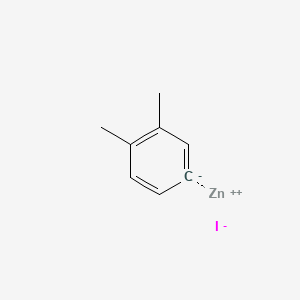
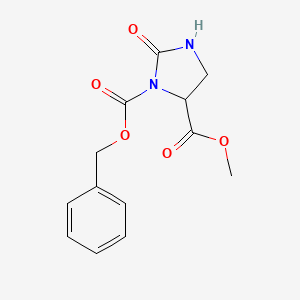
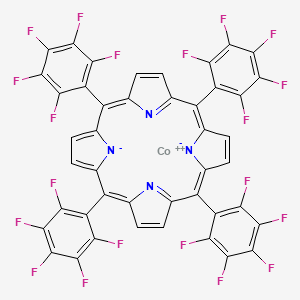
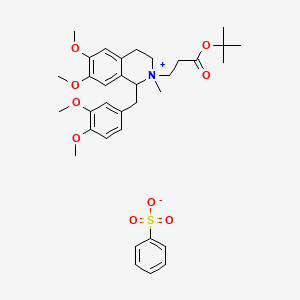
![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethanamine](/img/structure/B15094248.png)
